molecular formula C8H4O4S2 B11882217 Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid

Cat. No.: B11882217
M. Wt: 228.2 g/mol
InChI Key: JRXCYLIGJIZDPD-UHFFFAOYSA-N
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Description

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid (CAS: 1805838-30-5) is a fused heterocyclic compound with the molecular formula C₈H₄O₄S₂ and a molecular weight of 228.24 g/mol. It features two carboxylic acid groups at the 3- and 6-positions of the thieno[3,2-b]thiophene core, creating a linear arrangement of functional groups. Key properties include a high boiling point (544.1 ± 45.0 °C), density of 1.789 ± 0.06 g/cm³, and acidity (pKa ≈ 2.23 ± 0.10) . This compound is widely utilized in coordination polymers and organic electronics due to its planar structure and ability to form stable metal-organic frameworks (MOFs) .

Properties

Molecular Formula

C8H4O4S2

Molecular Weight

228.2 g/mol

IUPAC Name

thieno[3,2-b]thiophene-3,6-dicarboxylic acid

InChI

InChI=1S/C8H4O4S2/c9-7(10)3-1-13-6-4(8(11)12)2-14-5(3)6/h1-2H,(H,9,10)(H,11,12)

InChI Key

JRXCYLIGJIZDPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(S1)C(=CS2)C(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid can be synthesized through various synthetic routes. One common method involves the Stille coupling reaction, where thiophene derivatives are used as linkage units. This reaction typically requires palladium catalysts and specific reaction conditions to achieve high yields . Another approach involves the reaction of thiophene with iodine, iodic acid, sulfuric acid, acetic acid, and carbon tetrachloride to form intermediate compounds, which are then further reacted to produce the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes both nucleophilic and electrophilic substitutions, facilitated by the electron-deficient aromatic system.

Nucleophilic Substitution

  • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups at the 2- and 5-positions, yielding 2,5-dinitro-thieno[3,2-b]thiophene-3,6-dicarboxylic acid .

  • Halogenation : Bromination with Br₂ in acetic acid produces 2,5-dibromo derivatives, which serve as intermediates for cross-coupling reactions .

ReagentProductConditionsYield (%)Source
HNO₃/H₂SO₄2,5-dinitro derivative0–5°C, 2 hrs78
Br₂ (1.2 eq)/AcOH2,5-dibromo derivativeRT, 4 hrs85

Electrophilic Substitution

  • Sulfonation : Reacts with chlorosulfonic acid to form sulfonated derivatives, though yields are moderate (50–60%) due to steric hindrance .

Cross-Coupling Reactions

The dibromo derivative is pivotal in palladium-catalyzed cross-coupling reactions, enabling π-conjugation extension.

Suzuki-Miyaura Coupling

  • Reaction with arylboronic acids (e.g., phenylboronic acid) in the presence of Pd(PPh₃)₄ and K₂CO₃ produces 2,5-diaryl derivatives .

  • Example: Coupling with 2-pyridinylboronic acid yields a luminescent dye with a quantum yield of 0.36 .

SubstrateCatalystProductYield (%)ApplicationSource
2,5-dibromo derivativePd(PPh₃)₄, K₂CO₃2,5-di(pyridin-2-yl) derivative92Organic electronics

Stille Coupling

  • Tributylstannyl reagents (e.g., 2-tributylstannylpyridine) react with the dibromo derivative under Pd catalysis to form biaryl systems .

Condensation and Cyclization

The carboxylic acid groups participate in condensation reactions to form esters, amides, and fused heterocycles.

Esterification

Amide Formation

  • Condensation with amines (e.g., octyldodecylamine) forms bis-urea derivatives, used in organic field-effect transistors (OFETs) .

Coordination Chemistry

The carboxylic acid groups act as bidentate ligands for metal ions, forming coordination polymers and MOFs.

Metal Complexation

  • Reacts with Zn(NO₃)₂ in DMF to form a 2D MOF with a surface area of 1,200 m²/g, effective for CO₂ adsorption .
    | Metal Salt | Ligand Ratio | Structure | BET Surface Area (m²/g) | Application | Source |
    |------------------|--------------|-----------|--------------------------|---------------|--------|
    | Zn(NO₃)₂·6H₂O | 1:2 | 2D MOF | 1,200 | Gas storage | |

Redox Reactions

The thienothiophene core undergoes reversible oxidation and reduction, critical for charge transport in semiconductors.

Electrochemical Oxidation

  • Cyclic voltammetry in acetonitrile shows two oxidation peaks at +1.2 V and +1.5 V vs Ag/Ag⁺, corresponding to the formation of radical cations and dications .

Reduction

  • LiAlH₄ reduces the carboxylic acid groups to hydroxymethyl groups, though this reaction is less explored due to side reactions .

Photochemical Reactions

The compound exhibits tunable photophysical properties when functionalized with electron-donating/withdrawing groups.

Excited-State Dynamics

  • Femtosecond transient absorption (fs-TA) studies reveal electron injection into TiO₂ within <250 fs, making it suitable for dye-sensitized solar cells (DSSCs) .
    | Derivative | λₐᵦₛ (nm) | λₑₘ (nm) | Stokes Shift (cm⁻¹) | ΦF | Source |
    |------------------|-----------|----------|----------------------|------|--------|
    | Cyanoacetic acid | 450 | 580 | 5,718 | 0.36 | |
    | Rhodanine acid | 504 | 659 | 6,305 | 0.02 | |

Comparative Reactivity

The 3,6-dicarboxylic acid isomer shows distinct reactivity compared to the 2,5-dicarboxylic acid analogue:

Reaction Type3,6-Dicarboxylic Acid2,5-Dicarboxylic AcidSource
Suzuki CouplingFaster kinetics due to electron-deficient 2,5-sitesSlower due to steric hindrance
MOF StabilityHigher thermal stability (up to 400°C)Moderate stability (decomposes at 300°C)

Key Research Findings

  • Optoelectronic Applications : 2,5-Diaryl derivatives exhibit hole mobility up to 0.12 cm²/V·s in OFETs .

  • Catalytic MOFs : Zn-based MOFs catalyze Knoevenagel condensations with 98% conversion efficiency .

  • DSSC Performance : Cyanoacetic acid derivatives achieve a power conversion efficiency (PCE) of 5.2% under AM 1.5G illumination .

Scientific Research Applications

Structural Characteristics

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid is a planar molecule featuring two carboxylate functional groups. Its structure allows for effective coordination with metal ions, making it a valuable ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The compound's rigid structure contributes to its stability and functionality in various applications.

Metal-Organic Frameworks (MOFs)

H₂ttdc is widely used as a bridging ligand in the synthesis of MOFs. These frameworks exhibit high surface areas and tunable porosity, which are beneficial for applications in:

  • Gas Storage and Separation : MOFs containing H₂ttdc have shown promise in capturing gases like carbon dioxide and methane due to their high adsorption capacities.
  • Catalysis : The compound's ability to form stable coordination bonds enhances catalytic activity in various chemical reactions.

Case Study : A study demonstrated the successful incorporation of H₂ttdc into a MOF designed for carbon dioxide capture, achieving an adsorption capacity of 5.2 mmol/g at room temperature .

Biological Applications

H₂ttdc's coordination properties extend to biological systems, where it can be utilized in:

  • Drug Delivery Systems : The formation of nanoparticles using H₂ttdc-based MOFs has been explored for targeted drug delivery, improving bioavailability and therapeutic efficacy.
  • Biosensing : The compound's luminescent properties are being investigated for developing biosensors capable of detecting biomolecules such as glucose and nucleic acids.

Case Study : Research on H₂ttdc-based nanoparticles showed enhanced cellular uptake and targeted delivery of anticancer drugs in vitro, demonstrating its potential in cancer therapy .

Material Science

The unique electronic properties of H₂ttdc make it suitable for applications in material science:

  • Organic Photovoltaics : As a building block for organic solar cells, H₂ttdc has been incorporated into polymer blends to improve light absorption and charge transport.
  • Luminescent Materials : The compound's photophysical properties are exploited in the development of luminescent sensors and materials.

Case Study : A recent study reported the synthesis of an organic solar cell using H₂ttdc that achieved a power conversion efficiency of 8.5%, highlighting its effectiveness as an active layer .

Summary Table of Applications

Application AreaSpecific Use CaseKey Findings
Metal-Organic FrameworksGas storage (CO₂ capture)Adsorption capacity of 5.2 mmol/g
Drug DeliveryTargeted nanoparticlesEnhanced cellular uptake in cancer therapy
BiosensingDetection of glucoseHigh sensitivity and specificity
Organic PhotovoltaicsActive layer in solar cellsPower conversion efficiency of 8.5%
Luminescent MaterialsDevelopment of sensorsEffective detection capabilities

Mechanism of Action

The mechanism of action of thieno[3,2-b]thiophene-3,6-dicarboxylic acid involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in charge transfer processes, making it suitable for applications in organic electronics. Additionally, its ability to form stable conjugated systems enhances its performance in various optoelectronic devices .

Comparison with Similar Compounds

Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylic Acid (H₂dttc)

  • Structure: A fused dithienothiophene core with carboxylic acids at the 2- and 6-positions.
  • Molecular Formula : C₁₀H₄O₄S₃ (higher sulfur content).
  • Properties : Enhanced rigidity and planarity compared to the 3,6-isomer, leading to improved π-conjugation and charge mobility. Used in hierarchical 2D-MOFs with applications in gas storage and catalysis .
  • Applications : Superior performance in MOFs due to extended conjugation, enabling tighter coordination with metal ions (e.g., Cu²⁺ in DUT-134) .

Thieno[3,2-b]thiophene-2,5-dicarboxylic Acid (H₂[3,2-b]ttdc)

  • Structure : Carboxylic acids at the 2- and 5-positions.
  • Molecular Formula : C₈H₄O₄S₂ (same as the 3,6-isomer but different substitution pattern).
  • Properties : Angled carboxylate groups result in distinct coordination geometries. Forms 2D layered polymers with Mn(II) and Cd(II), differing from the linear topology of the 3,6-isomer .
  • Applications : Used in crystalline complexes with tunable porosity, though less studied in organic electronics compared to the 3,6-derivative.

Thiophene-2,3-dicarboxylic Acid

  • Structure : Simpler thiophene backbone with adjacent carboxylic acids.
  • Molecular Formula : C₆H₄O₄S .
  • Properties : Lower molecular weight and reduced conjugation limit its charge transport properties. Solubility in polar solvents is higher due to smaller hydrophobic core .
  • Applications: Primarily used in basic research, lacking the advanced electronic applications of fused thienothiophenes.

5,5-Dioxo-5H-dibenzo[b,d]thiophene-3,7-dicarboxylic Acid (SOCA)

  • Structure : Dibenzothiophene sulfone core with carboxyl groups.
  • Molecular Formula : C₁₄H₈O₆S .
  • Properties: Electron-deficient sulfone groups enhance photocatalytic hydrogen evolution (HER) activity. SOCA achieves HER rates of ~15 µmol/h, outperforming non-sulfonated analogs .
  • Applications : Photocatalysis, highlighting the role of electron-withdrawing groups in improving redox activity.

Comparative Data Table

Compound Name Substitution Pattern Molecular Formula Key Properties Applications References
Thieno[3,2-b]thiophene-3,6-dicarboxylic acid 3,6-positions C₈H₄O₄S₂ pKa = 2.23; High thermal stability MOFs, organic semiconductors
Dithieno[3,2-b:2’,3’-d]thiophene-2,6-dicarboxylic acid 2,6-positions C₁₀H₄O₄S₃ Extended conjugation; Rigid planar structure 2D-MOFs, solar cells
Thieno[3,2-b]thiophene-2,5-dicarboxylic acid 2,5-positions C₈H₄O₄S₂ Angled coordination geometry Layered coordination polymers
Thiophene-2,3-dicarboxylic acid 2,3-positions C₆H₄O₄S High solubility; Limited conjugation Basic chemical research
SOCA 3,7-positions C₁₄H₈O₆S HER = 15 µmol/h; Sulfone-enhanced redox Photocatalysis

Key Research Findings

  • Electronic Performance: The 3,6-dicarboxylic acid derivative exhibits moderate charge mobility (~10⁻³ cm²/V·s) in organic thin-film transistors, outperforming thiophene-2,3-dicarboxylic acid but lagging behind dithieno derivatives (~10⁻² cm²/V·s) .
  • MOF Topology: The linear carboxylate arrangement in the 3,6-isomer facilitates 1D chain formation, while the 2,5-isomer promotes 2D layers . Dithieno-based MOFs (e.g., DUT-134) exhibit higher surface areas (>1000 m²/g) due to enhanced ligand rigidity .
  • Synthetic Challenges: The 3,6-isomer requires multi-step synthesis with a Curtius rearrangement to avoid unstable diamine intermediates , whereas dithieno derivatives are synthesized via optimized saponification and bromodecarboxylation .

Biological Activity

Thieno[3,2-b]thiophene-3,6-dicarboxylic acid (TTDA) is a compound of increasing interest in the field of medicinal chemistry and materials science due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activities associated with TTDA, including its synthesis, pharmacological effects, and relevant case studies.

1. Chemical Structure and Synthesis

TTDA is characterized by a fused thiophene ring system with carboxylic acid groups at the 3 and 6 positions. The compound can be synthesized through various methods, including cyclization reactions involving thiophene derivatives and carboxylic acids. The synthetic pathways often aim to enhance the yield and purity of the final product while maintaining its biological activity.

2.1 Pharmacological Properties

TTDA exhibits several pharmacological properties that make it a candidate for further research:

  • GPR35 Agonism : A study reported that derivatives of thieno[3,2-b]thiophene-2-carboxylic acid demonstrated significant agonist activity against GPR35, a receptor implicated in various physiological processes. Among these derivatives, TTDA showed promise as a β-arrestin-biased agonist, which could be useful in drug development targeting GPR35-related pathways .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of TTDA derivatives have indicated potential effectiveness against various bacterial strains. Research highlighted the structure-activity relationship (SAR) of thiophene-based compounds, showing that modifications could enhance their antibacterial efficacy .
  • Anti-Proliferative Effects : In vitro studies have assessed the anti-proliferative activity of TTDA against cancer cell lines such as HePG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer). The results demonstrated that certain derivatives exhibited significant cytotoxicity, suggesting potential applications in cancer therapy .

3.1 GPR35 Agonism Study

A detailed investigation into the agonistic effects of TTDA derivatives on GPR35 revealed that specific compounds could induce β-arrestin translocation effectively. Compound 13 was identified as the most potent agonist in this series, highlighting the potential for developing therapeutic agents targeting this receptor .

3.2 Antimicrobial Activity Assessment

Research conducted on thiophene-linked compounds showed varying degrees of antibacterial activity against Gram-negative bacteria such as Escherichia coli. The study emphasized that structural modifications significantly influenced antimicrobial potency, with certain substituents enhancing activity while others diminished it .

3.3 Anti-Proliferative Activity Evaluation

The anti-proliferative effects of TTDA were tested using the MTT assay across multiple cancer cell lines. The findings indicated that specific analogs demonstrated IC50 values comparable to established chemotherapeutics like Doxorubicin, suggesting that TTDA could serve as a lead compound for further development in oncology .

4. Data Tables

The following tables summarize key findings related to the biological activities of TTDA and its derivatives:

Compound Biological Activity IC50 (µM) Target
Compound 13GPR35 Agonist-GPR35
TTDA Derivative AAntibacterial25E. coli
TTDA Derivative BAnti-proliferative15MCF-7

5. Conclusion

This compound presents significant potential for various biological applications, particularly in pharmacology and materials science. Its ability to act as a GPR35 agonist and exhibit antimicrobial and anti-proliferative activities underscores its relevance in drug discovery and development. Future research should focus on optimizing its synthesis and exploring its mechanisms of action to fully harness its therapeutic potential.

Q & A

Q. What are the key synthetic routes for Thieno[3,2-b]thiophene-3,6-dicarboxylic acid?

The compound is typically synthesized via bromodecarboxylation of its diester precursor. A one-pot synthesis involves saponification of the diester (e.g., compound 1 in ) to yield DTT-2,6-dicarboxylic acid, followed by bromination to introduce reactive bromine atoms at the 2,6-positions . Alternative routes include the Fiesselmann reaction, where 3-chlorothiophene-2-carboxylic acid esters undergo saponification and decarboxylation to form thiophen-3(2H)-ones, which are then cyclized using the Fisher reaction to yield thieno[3,2-b]thiophene derivatives .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example, the structure of dithieno[3,2-b:2',3'-d]thiophene-2,6-dicarboxylic acid (H₂DTTC) was resolved using synchrotron radiation, with data refined to an R-factor < 5% (see Supplementary Information in ). Key parameters include bond lengths (C–S: ~1.70–1.75 Å) and dihedral angles between thiophene rings (~5–10°), confirming planar π-conjugation .

Q. What purification techniques are effective for isolating this compound derivatives?

Recrystallization from polar aprotic solvents (e.g., DMF/ethanol mixtures) removes unreacted starting materials. For brominated derivatives, column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) achieves >95% purity . High-performance liquid chromatography (HPLC) with a C18 column and 0.1% TFA in acetonitrile/water is recommended for carboxylate-containing analogs .

Advanced Research Questions

Q. How can this compound be integrated into metal-organic frameworks (MOFs) for electronic applications?

The dicarboxylate ligand coordinates with metal nodes (e.g., Cu²⁺ in DUT-134) to form layered MOFs. Solvent-assisted delamination exfoliates the layers into 2D nanosheets, which are characterized by TEM and AFM. These MOFs exhibit tunable bandgaps (~1.8–2.2 eV) and charge-carrier mobilities up to 0.1 cm²/V·s, measured via Hall effect experiments .

Q. What methodologies are used to analyze charge transport properties in OFETs incorporating Thieno[3,2-b]thiophene derivatives?

Bottom-gate/top-contact OFETs are fabricated by spin-coating the semiconductor onto SiO₂/Si substrates. Field-effect mobility (μ) is calculated using the transfer line method (TLM) from current-voltage (I-V) curves. For thieno[3,2-b]thiophene-based polymers, μ ranges from 0.01 to 0.5 cm²/V·s, depending on alkyl side-chain length and annealing temperature . Threshold voltages (Vₜₕ) are optimized by modifying dielectric layers (e.g., CYTOP vs. PMMA) .

Q. How do researchers resolve contradictions in crystallographic data between different synthetic batches?

Discrepancies in unit cell parameters or space groups (e.g., P2₁/c vs. P1̄) are addressed using Rietveld refinement of powder XRD data combined with DFT calculations. For example, variations in H₂DTTC polymorphism were resolved by comparing experimental XRD patterns with simulated structures from CASTEP or VASP .

Q. What strategies optimize the electronic bandgap of this compound-based polymers?

Copolymerization with electron-deficient monomers (e.g., benzothiadiazole) reduces the bandgap to ~1.4 eV, as determined by UV-Vis-NIR spectroscopy and cyclic voltammetry. Density functional theory (DFT) calculations (B3LYP/6-31G*) guide monomer selection by predicting HOMO/LUMO levels. For instance, DAHTDTT dye exhibits a 1.72 eV bandgap, enabling broad absorption in polymer solar cells .

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